

# A Spectroscopic Comparison of 2-Tetrahydrofuroic Acid and Its Esters

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## Compound of Interest

Compound Name: **2-Tetrahydrofuroic Acid**

Cat. No.: **B147727**

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This guide provides a detailed spectroscopic comparison of **2-Tetrahydrofuroic acid** and its methyl and ethyl esters. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and includes visualizations to clarify molecular structures and analytical workflows.

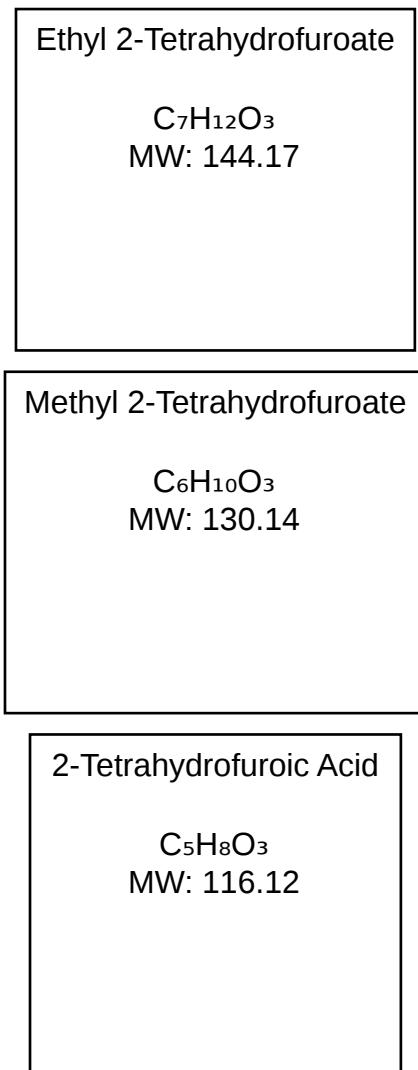
## Introduction

**2-Tetrahydrofuroic acid** is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. Its esters, such as methyl 2-tetrahydrofuroate and ethyl 2-tetrahydrofuroate, are also important intermediates and can exhibit distinct physicochemical properties. A thorough understanding of their spectroscopic characteristics is essential for researchers working with these molecules. This guide offers a comparative analysis of their spectral data to facilitate their unambiguous identification and differentiation.

## Molecular Structures

The fundamental structures of **2-Tetrahydrofuroic acid** and its methyl and ethyl esters are depicted below. The core tetrahydrofuran ring is maintained, with variation occurring at the

carboxyl group.



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**Figure 1:** Molecular Structures

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Tetrahydrofuroic acid** and its esters.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Data (CDCl<sub>3</sub>, 300 MHz)

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-Tetrahydrofuroic acid	10.58	s	-	-COOH
	4.53	dd	8.1, 4.9	H-2
	4.05-3.92	m	-	H-5
	2.37-2.28	m	-	H-3
	2.15-1.95	m	-	H-3, H-4
Methyl 2-Tetrahydrofuroate	~4.4	t	~7.0	H-2
e*				
	~3.9	m	-	H-5
	~3.7	s	-	-OCH <sub>3</sub>
	~2.2	m	-	H-3, H-4
	~2.0	m	-	H-3, H-4
Ethyl 2-Tetrahydrofuroate	4.38	dd	8.1, 4.9	H-2
e[1]				
	4.14	q	7.2	-OCH <sub>2</sub> CH <sub>3</sub>
	3.99-3.81	m	-	H-5
	2.24-2.12	m	-	H-3
	2.00-1.79	m	-	H-3, H-4
	1.22	t	7.2	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Experimental data for Methyl 2-Tetrahydrofuroate is limited; predicted values are provided for reference.

Table 2:  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
2-Tetrahydrofuroic acid	179.0	$\text{C=O}$
76.8	C-2	
69.2	C-5	
30.5	C-3	
25.8	C-4	
Methyl 2-Tetrahydrofuroate	~174	$\text{C=O}$
~76	C-2	
~69	C-5	
~52	$-\text{OCH}_3$	
~30	C-3	
~25	C-4	
Ethyl 2-Tetrahydrofuroate	~173	$\text{C=O}$
~76	C-2	
~69	C-5	
~61	$-\text{OCH}_2\text{CH}_3$	
~30	C-3	
~25	C-4	
~14	$-\text{OCH}_2\text{CH}_3$	

Note: Complete experimental data for the esters is not readily available; typical chemical shift ranges are provided for reference.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (liquid film)

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
2-Tetrahydrofuroic acid	2950-2850	O-H stretch (broad)
1730	C=O stretch	
1080	C-O stretch (ether)	
Methyl 2-Tetrahydrofuroate	2950-2850	C-H stretch
~1740	C=O stretch (ester)	
~1100	C-O stretch (ether)	
Ethyl 2-Tetrahydrofuroate	2950-2850	C-H stretch
~1735	C=O stretch (ester)	
~1100	C-O stretch (ether)	

Note: Specific experimental IR data for the esters is limited.

## Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragments
2-Tetrahydrofuroic acid	116	71, 43
Methyl 2-Tetrahydrofuroate	130	99, 71, 43
Ethyl 2-Tetrahydrofuroate	144	99, 71, 45, 29

## Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques discussed.

## NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

## IR Spectroscopy

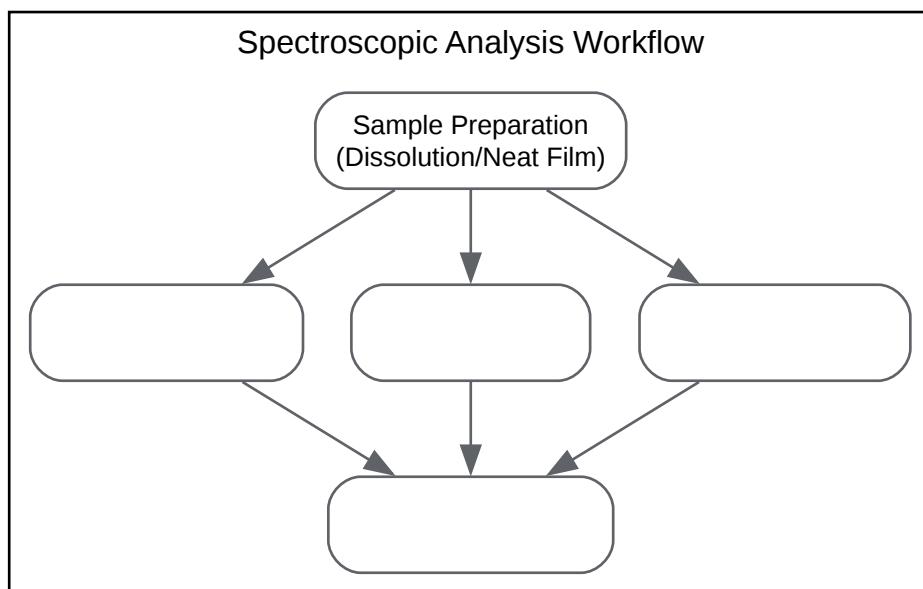
For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded prior to the sample analysis.

## Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The standard electron energy for EI is 70 eV. The mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Analytical Workflow

The general workflow for the spectroscopic analysis of **2-Tetrahydrofuroic acid** and its esters is illustrated below.



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**Figure 2:** General Spectroscopic Analysis Workflow

## Conclusion

This guide provides a comparative summary of the key spectroscopic features of **2-Tetrahydrofuroic acid** and its methyl and ethyl esters. While a complete experimental dataset for the esters is not readily available in the public domain, the provided data and typical values serve as a useful reference for their characterization. The distinct signals in NMR, characteristic absorption bands in IR, and specific fragmentation patterns in MS allow for the differentiation of the acid from its corresponding esters. Researchers are encouraged to acquire a full set of spectroscopic data for their specific samples for unambiguous identification and quality assessment.

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## References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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